molecular formula C10H7BrClN B13656344 6-Bromo-4-(chloromethyl)quinoline

6-Bromo-4-(chloromethyl)quinoline

Cat. No.: B13656344
M. Wt: 256.52 g/mol
InChI Key: KHRMDUTWNHNETP-UHFFFAOYSA-N
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Description

6-Bromo-4-(chloromethyl)quinoline is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a quinoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Bromo-4-(chloromethyl)quinoline typically involves a multi-step synthesis starting from readily available precursors. One common method involves the use of 4-bromaniline and ethyl propiolate, followed by a series of reactions including cyclization and halogenation . The reaction conditions often require high temperatures and the use of solvents like diphenyl ether .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. The method described in a patent involves the use of phosphorus trichloride and other reagents to achieve a comprehensive yield of over 70%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-(chloromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(chloromethyl)quinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloroquinoline
  • 4-Chloroquinoline
  • 6-Bromoquinoline

Uniqueness

6-Bromo-4-(chloromethyl)quinoline is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties compared to other quinoline derivatives. This dual substitution allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-4-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6H2

InChI Key

KHRMDUTWNHNETP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)CCl

Origin of Product

United States

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